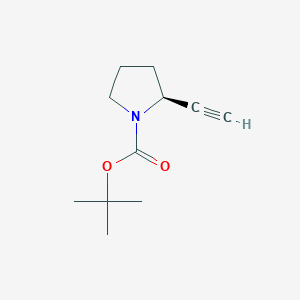

(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFYNQAKTJFISL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452560 | |

| Record name | tert-Butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130495-08-8 | |

| Record name | tert-Butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate is a pivotal chiral building block in the synthesis of numerous pharmacologically active compounds. Its rigid, three-dimensional structure and the presence of a reactive terminal alkyne moiety make it an invaluable synthon for introducing the pyrrolidine scaffold into complex molecules, often leading to enhanced binding affinity and metabolic stability. This in-depth technical guide provides a comprehensive overview of a reliable and scalable synthetic protocol for this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of the selected synthetic route, offer a detailed step-by-step experimental protocol, and provide insights into process optimization and characterization.

Introduction: The Significance of the 2-Ethynylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] The incorporation of an ethynyl group at the 2-position of the pyrrolidine ring introduces a versatile functional handle. This terminal alkyne can participate in a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," Sonogashira couplings, and various addition reactions.[3] This versatility allows for the late-stage functionalization of drug candidates, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during synthesis and allows for facile deprotection under acidic conditions when required for subsequent synthetic steps.

This guide will focus on a robust and widely adopted two-step synthetic sequence commencing from the commercially available and enantiomerically pure (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as (S)-Boc-prolinol.

Strategic Overview of the Synthetic Pathway

The chosen synthetic strategy involves two key transformations: the oxidation of the primary alcohol of (S)-Boc-prolinol to the corresponding aldehyde, (S)-Boc-prolinal, followed by a one-carbon homologation of the aldehyde to the terminal alkyne.

Figure 1: High-level overview of the synthetic workflow.

For the oxidation step, a Swern oxidation or a related mild oxidation protocol is preferred to prevent over-oxidation and racemization. For the crucial aldehyde-to-alkyne conversion, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation is the method of choice. This approach is particularly advantageous for enolizable aldehydes like (S)-Boc-prolinal as it proceeds under mild basic conditions, thus preserving the stereochemical integrity of the chiral center.[4][5][6]

In-Depth Mechanistic Discussion

Step 1: Oxidation of (S)-Boc-prolinol to (S)-Boc-prolinal

The Swern oxidation is a reliable method for the conversion of primary alcohols to aldehydes. The reaction proceeds via the formation of an alkoxysulfonium salt intermediate. In the first stage, dimethyl sulfoxide (DMSO) reacts with an activating agent, typically oxalyl chloride or trifluoroacetic anhydride, to form a highly electrophilic species. This species is then attacked by the primary alcohol of (S)-Boc-prolinol to form the key alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), facilitates an intramolecular elimination reaction (E2 mechanism) to yield the desired aldehyde, (S)-Boc-prolinal, along with dimethyl sulfide and the protonated base. The low reaction temperatures (typically -78 °C) are crucial to suppress side reactions.

Step 2: Ohira-Bestmann Homologation to the Terminal Alkyne

The conversion of (S)-Boc-prolinal to this compound is efficiently achieved using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[3][5] This reaction is a milder alternative to the original Seyferth-Gilbert homologation which employs harsher basic conditions.[6][7]

The mechanism commences with the deacylation of the Ohira-Bestmann reagent by a base, typically potassium carbonate in methanol, to generate a diazomethylphosphonate anion in situ.[4][6] This nucleophilic anion then adds to the electrophilic carbonyl carbon of (S)-Boc-prolinal. The resulting adduct undergoes an intramolecular cyclization to form an unstable oxaphosphetane intermediate. This intermediate then fragments, eliminating dimethyl phosphate and molecular nitrogen, to generate a vinylidene carbene. A subsequent 1,2-hydride shift (a type of Fritsch-Buttenberg-Wiechell rearrangement) furnishes the final terminal alkyne product.[8] The mild reaction conditions are a key advantage, ensuring the preservation of the stereocenter adjacent to the reacting aldehyde.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate ((S)-Boc-prolinal)

Figure 2: Workflow for the Swern oxidation of (S)-Boc-prolinol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (S)-Boc-prolinol | 201.27 | 10.0 g | 49.7 |

| Oxalyl chloride | 126.93 | 4.3 mL | 49.7 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 7.1 mL | 99.4 |

| Triethylamine (TEA) | 101.19 | 27.7 mL | 198.8 |

| Anhydrous Dichloromethane (CH2Cl2) | - | 400 mL | - |

| Water | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Silica Gel | - | As needed | - |

| Ethyl acetate/Hexanes | - | As needed | - |

Procedure:

-

To a stirred solution of oxalyl chloride (4.3 mL, 49.7 mmol) in anhydrous dichloromethane (200 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, cooled to -78 °C (acetone/dry ice bath), is added dimethyl sulfoxide (7.1 mL, 99.4 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -65 °C.

-

The resulting mixture is stirred for an additional 15 minutes at -78 °C.

-

A solution of (S)-Boc-prolinol (10.0 g, 49.7 mmol) in anhydrous dichloromethane (100 mL) is then added dropwise over 20 minutes, maintaining the internal temperature below -65 °C.

-

After stirring for 30 minutes at -78 °C, triethylamine (27.7 mL, 198.8 mmol) is added dropwise over 10 minutes.

-

The reaction mixture is stirred for a further 15 minutes at -78 °C and then allowed to warm to room temperature over 45 minutes.

-

The reaction is quenched by the addition of water (100 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-Boc-prolinal as a colorless oil.

Step 2: Synthesis of this compound

Figure 3: Workflow for the Ohira-Bestmann homologation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (S)-Boc-prolinal | 199.25 | 5.0 g | 25.1 |

| Ohira-Bestmann Reagent | 192.13 | 5.8 g | 30.1 |

| Potassium Carbonate (anhydrous) | 138.21 | 6.9 g | 50.2 |

| Anhydrous Methanol | - | 100 mL | - |

| Water | - | 100 mL | - |

| Diethyl Ether | - | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Silica Gel | - | As needed | - |

| Ethyl acetate/Hexanes | - | As needed | - |

Procedure:

-

To a solution of (S)-Boc-prolinal (5.0 g, 25.1 mmol) and the Ohira-Bestmann reagent (5.8 g, 30.1 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer is added anhydrous potassium carbonate (6.9 g, 50.2 mmol) in one portion at room temperature.

-

The resulting suspension is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), the solvent is removed under reduced pressure.

-

The residue is partitioned between water (100 mL) and diethyl ether (100 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow oil.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| (S)-Boc-prolinal | ~9.5 (s, 1H), 4.1-4.2 (m, 1H), 3.4-3.6 (m, 2H), 1.9-2.2 (m, 4H), 1.45 (s, 9H) | ~202.0, 154.5, 80.5, 65.0, 46.5, 28.5, 25.0, 24.0 |

| This compound | ~4.3-4.4 (m, 1H), 3.4-3.6 (m, 2H), 2.2 (s, 1H), 1.9-2.1 (m, 4H), 1.47 (s, 9H) | ~154.0, 83.0, 80.0, 72.0, 58.0, 46.5, 30.0, 28.5, 24.0 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

The synthetic route detailed in this guide, employing a Swern oxidation followed by an Ohira-Bestmann homologation, represents a highly efficient and reliable method for the preparation of enantiomerically pure this compound. The mild reaction conditions, particularly in the crucial alkyne-forming step, are key to preserving the stereochemical integrity of the final product. This protocol is amenable to scale-up and provides a solid foundation for researchers requiring this versatile building block for their drug discovery and development programs.

References

-

Orthogonal, O. Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Stack Exchange2017 . [Link]

-

Zanatta, S. D. The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. Aust. J. Chem.2007 , 60, 963. [Link]

-

Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

-

Zanatta, S. D. The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. CSIRO Publishing2007 . [Link]

-

Wikipedia. Seyferth–Gilbert homologation. [Link]

-

Singh, V. et al. Corey–Fuchs reaction enabled synthesis of natural products: a review. Org. Biomol. Chem.2021 , 19, 10175-10199. [Link]

-

Grokipedia. Seyferth–Gilbert homologation. [Link]

-

Wikipedia. Corey–Fuchs reaction. [Link]

-

NROChemistry. Seyferth-Gilbert Homologation. [Link]

-

SynArchive. Seyferth-Gilbert Homologation. [Link]

-

Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

-

NROChemistry. Corey-Fuchs Homologation. [Link]

-

The Royal Society of Chemistry. 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. connectsci.au [connectsci.au]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 7. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

physicochemical properties of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties and Applications of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

Authored by: Senior Application Scientist, Gemini AI

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a protected pyrrolidine ring and a terminal alkyne, render it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its applications, particularly in the realm of click chemistry and the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable synthon.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its non-planar, saturated five-membered ring system allows for the precise spatial arrangement of substituents, a critical factor in modulating biological activity.[2] The incorporation of a pyrrolidine scaffold can enhance a molecule's three-dimensionality, often leading to improved binding affinity and selectivity for biological targets.[2] Furthermore, the stereochemistry of the pyrrolidine ring plays a crucial role in determining its pharmacological profile.[2]

This compound combines the advantages of the chiral pyrrolidine core with the synthetic versatility of a terminal alkyne. The tert-butoxycarbonyl (Boc) protecting group ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions when required. The ethynyl group serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The following table summarizes the known and calculated properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂ | ChemBK[4] |

| Molecular Weight | 195.26 g/mol | ChemBK[4] |

| CAS Number | 130495-08-8 | Parchem[5] |

| Appearance | Colorless to pale yellow oil (predicted) | - |

| Boiling Point | 249 °C | ChemBK[4] |

| Density | 1.04 g/cm³ | ChemBK[4] |

| Melting Point | Not available | - |

| Solubility | Soluble in most common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from general properties of similar compounds. |

| Optical Rotation | Specific rotation has not been reported in the available literature. | - |

Synthesis and Characterization

The synthesis of this compound can be achieved from readily available starting materials such as (S)-Boc-proline. The following protocol outlines a plausible and experimentally sound synthetic route.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Step 1: Activation of (S)-Boc-proline

-

To a solution of (S)-Boc-proline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide.

Step 2: Reduction to the Aldehyde

-

Dissolve the Weinreb amide from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in hexanes.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude aldehyde. This intermediate is often used immediately in the next step without further purification.

Step 3: Ohira-Bestmann Reaction

-

Dissolve the crude aldehyde in anhydrous methanol or THF and cool to 0 °C.

-

Add dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction for the disappearance of the aldehyde by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil.

Characterization: Spectral Data

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.3-4.5 ppm (m, 1H): The proton at the C2 position of the pyrrolidine ring, adjacent to the ethynyl group.

-

δ ~3.3-3.6 ppm (m, 2H): The two protons on the C5 of the pyrrolidine ring.

-

δ ~2.2-2.4 ppm (s, 1H): The acetylenic proton.

-

δ ~1.8-2.2 ppm (m, 4H): The protons on C3 and C4 of the pyrrolidine ring.

-

δ ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~154-156 ppm: The carbonyl carbon of the Boc group.

-

δ ~83-85 ppm: The quaternary carbon of the Boc group.

-

δ ~80-82 ppm: The alkyne carbon attached to the pyrrolidine ring.

-

δ ~70-72 ppm: The terminal alkyne carbon.

-

δ ~58-60 ppm: The C2 carbon of the pyrrolidine ring.

-

δ ~46-48 ppm: The C5 carbon of the pyrrolidine ring.

-

δ ~30-32 ppm: The C3 carbon of the pyrrolidine ring.

-

δ ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

δ ~23-25 ppm: The C4 carbon of the pyrrolidine ring.

Infrared (IR) Spectroscopy (thin film):

-

~3300 cm⁻¹: C-H stretch of the terminal alkyne.

-

~2975 cm⁻¹: C-H stretch of the aliphatic groups.

-

~2110 cm⁻¹: C≡C stretch (a weak to medium intensity band).

-

~1690 cm⁻¹: C=O stretch of the carbamate (Boc group).

-

~1160 cm⁻¹: C-O stretch.

Applications in Chemical Synthesis

The synthetic utility of this compound stems from the reactivity of its terminal alkyne and the chirality of the pyrrolidine core.

Click Chemistry: Synthesis of Triazoles

The most prominent application of this building block is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[3] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal ligation strategy in medicinal chemistry.

Sources

- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Enantioselective Synthesis of Chiral Pyrrolidine Derivatives: An In-depth Technical Guide

Introduction: The Ubiquitous Pyrrolidine Scaffold in Modern Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged structural motif of paramount importance in the fields of medicinal chemistry, natural product synthesis, and asymmetric catalysis.[1][2] Its prevalence in a vast array of FDA-approved pharmaceuticals and biologically active natural products underscores the critical need for efficient and stereocontrolled methods for its construction.[1][2] Chiral pyrrolidine derivatives serve as key components in drugs such as procyclidine and bepridil, and form the core of the essential amino acids proline and hydroxyproline.[2] Furthermore, the ascent of organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, has been significantly propelled by the development and application of chiral pyrrolidine-based catalysts.[1][3] This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of these vital chiral building blocks, offering insights into the mechanistic underpinnings and practical applications of modern synthetic methodologies.

Strategic Pillars of Enantioselective Pyrrolidine Synthesis

The asymmetric construction of the pyrrolidine ring can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances. The choice of a particular strategy is often dictated by the desired substitution pattern, the required stereochemical outcome, and the availability of starting materials. This guide will delve into three major pillars: Organocatalysis, Transition-Metal Catalysis, and Biocatalysis.

Organocatalysis: The Rise of Amine-Based Catalysis

The field of organocatalysis has revolutionized asymmetric synthesis by demonstrating that small organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity.[3][4] Proline and its derivatives are cornerstone catalysts in this arena, primarily through enamine and iminium ion activation modes.[3][5]

A powerful and atom-economical approach to polysubstituted chiral pyrrolidines is the [3+2] cycloaddition reaction.[2][6] In this strategy, a chiral secondary amine catalyst, often a diarylprolinol silyl ether, condenses with an α,β-unsaturated aldehyde to form a transient chiral iminium ion. This activation lowers the LUMO of the dienophile, facilitating its reaction with a 1,3-dipole, such as an azomethine ylide.

Causality Behind Experimental Choices: The choice of a diarylprolinol silyl ether catalyst, as pioneered by Jørgensen and Hayashi, is critical for achieving high enantioselectivity.[3] The bulky silyl ether group effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face. The aryl groups on the prolinol backbone further enhance this steric shielding and can be fine-tuned to optimize selectivity for different substrates.

Experimental Workflow: Organocatalytic [3+2] Cycloaddition

Caption: Workflow for organocatalytic [3+2] cycloaddition.

Representative Protocol: Asymmetric [3+2] Cycloaddition of Azomethine Ylides with α,β-Unsaturated Aldehydes

-

Catalyst Preparation: To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in a suitable solvent (e.g., CH2Cl2 or toluene) at -20 °C is added the diarylprolinol silyl ether catalyst (0.1 equiv).

-

Reaction Initiation: The azomethine ylide precursor (e.g., an iminoester, 1.2 equiv) and a mild base (e.g., triethylamine, 1.2 equiv) are added sequentially.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral pyrrolidine derivative.

| Catalyst | Dipolarophile | Dipole | Yield (%) | ee (%) | Reference |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Cinnamaldehyde | N-benzylideneglycine methyl ester | 95 | 98 | [6] |

| (S)-2-(Triphenylsilyl)oxymethylpyrrolidine | Crotonaldehyde | N-phenyl-p-tolylimine | 88 | 96 | [6] |

Transition-Metal Catalysis: Harnessing the Power of d-Block Elements

Transition-metal catalysis offers a complementary and highly versatile toolbox for the enantioselective synthesis of pyrrolidines. Metals like palladium, rhodium, iridium, and copper, in conjunction with chiral ligands, can orchestrate a diverse array of transformations with exceptional levels of stereocontrol.

The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for constructing chiral 4-methylene-pyrrolidines.[7] This reaction proceeds through a zwitterionic Pd-TMM intermediate, which adds to the imine followed by ring closure.

Causality Behind Experimental Choices: The choice of the chiral ligand is paramount in achieving high enantioselectivity. Phosphoramidite ligands have proven to be particularly effective in this transformation.[7] The chiral environment created by the ligand around the palladium center dictates the facial selectivity of the TMM addition to the imine.

Reaction Mechanism: Pd-Catalyzed TMM Cycloaddition

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 3. mdpi.com [mdpi.com]

- 4. Molecules | Free Full-Text | Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

Technical Guide: (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

A Senior Application Scientist's Guide to Procurement, Synthesis, and Application of a Key Chiral Building Block

Abstract

This compound, a valuable chiral building block, holds significant potential for accelerating drug discovery and development programs. The inherent stereochemistry of its pyrrolidine core, a privileged scaffold in medicinal chemistry, combined with the versatile reactivity of the ethynyl group, makes it a highly sought-after intermediate for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, offers a robust de novo synthetic protocol for in-house preparation, outlines critical quality control parameters, and explores its strategic application in modern drug discovery workflows, particularly in the construction of compound libraries via click chemistry and other coupling reactions.

Introduction: A Privileged Scaffold with a Versatile Handle

The pyrrolidine ring is a foundational motif in a vast number of FDA-approved drugs and biologically active natural products.[1] Its non-planar, sp³-rich structure allows for the precise spatial orientation of substituents, enabling effective exploration of three-dimensional pharmacophore space, which is critical for enhancing binding affinity and selectivity to biological targets.[1]

The subject of this guide, this compound (also known as (S)-N-Boc-2-ethynylpyrrolidine), combines this privileged core with two key features:

-

The (S)-Stereocenter: The defined stereochemistry at the C2 position is crucial for enantioselective interactions with chiral biological macromolecules like enzymes and receptors.

-

The Ethynyl Group: This terminal alkyne serves as a versatile functional handle for a variety of powerful chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and as a precursor for other functional groups.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the pyrrolidine nitrogen, ensuring stability during synthetic manipulations while allowing for facile deprotection under mild acidic conditions.[2]

This combination makes the molecule an ideal starting point for generating libraries of novel compounds in lead discovery and for the efficient construction of complex target molecules in lead optimization phases.

Commercial Availability and Strategic Procurement

While direct, large-scale commercial availability can be limited, this compound is available from several specialized chemical suppliers, typically in research-scale quantities.

Supplier Overview

For researchers requiring immediate access to the compound, the following table summarizes key procurement data from a known supplier. It is imperative to contact suppliers directly for up-to-date pricing, stock status, and lead times, especially for bulk quantity inquiries.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Pack Sizes |

| Fluorochem | (S)-N-BOC-2-ETHYNYLPYRROLIDINE | 130495-08-8 | C₁₁H₁₇NO₂ | 95.0% | 250 mg, 1 g, 5 g[3] |

Procurement and Handling Considerations

-

Purity Assessment: A purity of 95% is suitable for initial derivatization and screening campaigns. For late-stage development or syntheses where catalyst poisoning is a concern, further purification by flash column chromatography may be necessary. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

-

Storage and Stability: The compound should be stored under an inert atmosphere (Argon or Nitrogen) and at reduced temperatures (room temperature is acceptable, but -20°C is recommended for long-term storage) to maintain its integrity.[4]

-

Safety: The compound is classified as harmful if swallowed and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[3]

De Novo Synthesis Workflow

For applications requiring larger quantities or when commercial stock is unavailable, a de novo synthesis provides a reliable alternative. The following workflow is designed from commercially available starting materials, proceeding through logical, high-yielding steps. The causality behind the choice of reagents is to ensure stereochemical retention and efficient conversion.

Synthetic Pathway Overview

The proposed synthesis begins with commercially available (S)-Boc-pyroglutamic acid, the lactam of glutamic acid. The strategy involves the reductive opening of the lactam to reveal a primary alcohol, which is then oxidized to an aldehyde. The crucial ethynyl group is subsequently installed via a Corey-Fuchs reaction.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of (S)-Boc-Prolinol (C)

-

Rationale: This two-step, one-pot procedure first activates the carboxylic acid of (S)-Boc-pyroglutamic acid as a mixed anhydride, which is then reduced to the primary alcohol. The subsequent reduction of the lactam carbonyl with a strong reducing agent like borane or lithium aluminum hydride yields the desired prolinol. This approach is efficient and uses readily available reagents.

-

Procedure:

-

Dissolve (S)-Boc-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) and cool to -15°C under an argon atmosphere.

-

Add N-methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the temperature below -10°C. Stir for 15 minutes.

-

In a separate flask, dissolve sodium borohydride (NaBH₄) (2.0 eq) in water and cool to 0°C.

-

Filter the mixed anhydride solution to remove NMM hydrochloride and add the filtrate to the NaBH₄ solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

For the second reduction, cool the reaction mixture to 0°C and slowly add a solution of Borane-THF complex (BH₃·THF, 1M in THF, 3.0 eq).

-

Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Cool to 0°C and quench carefully by the slow addition of methanol, followed by 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield (S)-Boc-Prolinol.

-

Step 3: Synthesis of (S)-Boc-Prolinal (D)

-

Rationale: Oxidation of the primary alcohol to the aldehyde is a critical step that must be performed under mild conditions to avoid over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice as it operates at room temperature with high efficiency and simple workup.

-

Procedure:

-

Dissolve (S)-Boc-Prolinol (C) (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an argon atmosphere.

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

-

Monitor the reaction by TLC (typically complete within 1-2 hours).

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

-

Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude aldehyde is often used directly in the next step without further purification.

-

Step 4 & 5: Synthesis of this compound (F)

-

Rationale: The Corey-Fuchs reaction is a classic and reliable method for converting an aldehyde to a terminal alkyne. The first phase generates a dibromo-olefin intermediate (E), which is then treated with a strong base (n-BuLi) to effect an elimination and metal-halogen exchange, followed by quenching to yield the terminal alkyne.

-

Procedure:

-

Dissolve triphenylphosphine (PPh₃) (4.0 eq) in anhydrous DCM (0.2 M) and cool to 0°C under argon.

-

Add carbon tetrabromide (CBr₄) (2.0 eq) portion-wise, and stir until a yellow suspension forms.

-

Add a solution of crude (S)-Boc-Prolinal (D) (1.0 eq) in DCM dropwise.

-

Stir at 0°C for 2-3 hours. Monitor by TLC.

-

Pour the reaction mixture directly onto a silica gel column and elute with Hexanes:Ethyl Acetate to isolate the dibromo-olefin (E).

-

Dissolve the purified dibromo-olefin (E) (1.0 eq) in anhydrous THF (0.1 M) and cool to -78°C under argon.

-

Add n-butyllithium (n-BuLi) (2.1 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C.

-

Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the final product (F).

-

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Characteristic peaks for the Boc group (~1.4 ppm, 9H, s), pyrrolidine ring protons (multiplets, 1.8-3.5 ppm), the methine proton adjacent to the alkyne (~4.2 ppm, m), and the terminal alkyne proton (~2.2 ppm, s). |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to the Boc carbonyl (~154 ppm), quaternary Boc carbon (~80 ppm), pyrrolidine carbons, and two distinct alkyne carbons (~70-85 ppm). |

| Mass Spec (ESI+) | m/z | Expected [M+H]⁺ or [M+Na]⁺ ions. For C₁₁H₁₇NO₂, the exact mass is 195.1259. |

| Chiral HPLC | Enantiomeric Excess (ee) | A single major peak when compared to a racemic standard, confirming >98% ee. |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). |

Strategic Application in Drug Discovery

The true value of this compound lies in its application as a versatile building block. The ethynyl group provides a gateway to rapid library synthesis and late-stage functionalization.

Workflow: Library Synthesis via Click Chemistry

This workflow illustrates how the title compound can be used to generate a library of triazole-containing compounds, a common motif in pharmacologically active agents.

Caption: Workflow for compound library generation using click chemistry.

This strategy allows for the rapid combination of the constant pyrrolidine core with a diverse set of azide-containing fragments (R-N₃). The resulting triazole products can then be deprotected and screened for biological activity. The reliability and orthogonality of the CuAAC reaction make it ideal for high-throughput synthesis and purification.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. While its procurement may require sourcing from specialized suppliers, its immense synthetic utility justifies the effort. For larger scale needs, the de novo synthesis outlined herein provides a viable and robust pathway. By leveraging its unique structural features—the chiral pyrrolidine core and the versatile ethynyl handle—researchers can significantly enhance the efficiency and creativity of their drug discovery campaigns, enabling the rapid exploration of novel chemical space and the development of next-generation therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl pyrrolidine-2-carboxylate [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

The Strategic Application of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Unseen Architect in Complex Drug Synthesis

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure and structurally sophisticated molecules is incessant. These molecules form the very foundation of targeted therapeutics, where stereochemistry dictates efficacy and minimizes off-target effects.[1] Among the vast arsenal of chiral building blocks available to the discerning researcher, (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate stands out as a particularly versatile and powerful synthon.[2] Its unique combination of a chiral pyrrolidine core, a reactive ethynyl group, and a stable Boc-protecting group makes it a highly sought-after intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3]

This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its strategic application in the synthesis of novel therapeutics. We will delve into the rationale behind its synthesis, its key physicochemical characteristics, and its pivotal role in the construction of intricate molecular architectures, particularly in the realms of antiviral and anticancer drug discovery.

Core Compound Identification

-

Systematic Name: this compound

-

Common Synonyms: (S)-1-Boc-2-ethynylpyrrolidine

-

CAS Number: 130495-08-8

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and for predicting its behavior in biological systems. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂ | Huateng Pharma[4] |

| Molecular Weight | 195.26 g/mol | Huateng Pharma[4] |

| Appearance | Not specified (typically a liquid or low-melting solid) | General Knowledge |

| Purity | ≥95% | Huateng Pharma[4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | BLDpharm[5] |

Synthesis Protocol: A Step-by-Step Guide with Mechanistic Insights

The synthesis of this compound typically starts from the readily available and chiral amino acid, L-proline. The following protocol outlines a common and reliable synthetic route.

Part 1: N-Boc Protection of L-Proline

The initial step involves the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions of the amine in subsequent steps.

Experimental Protocol:

-

Dissolution: Dissolve L-proline (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N), to deprotonate the carboxylic acid and neutralize the resulting acidic proton from the amine. This facilitates the subsequent nucleophilic attack of the amine.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture at 0 °C. The Boc anhydride is the electrophile that will be attacked by the nitrogen of proline.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-proline.

Causality Behind Experimental Choices:

-

The use of a base is essential to deprotonate the amine, increasing its nucleophilicity towards the Boc anhydride.

-

The reaction is initially performed at a low temperature to control the exothermicity of the reaction.

-

The Boc protecting group is chosen for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

Part 2: Conversion to the Weinreb Amide

The carboxylic acid of N-Boc-L-proline is then converted to a Weinreb amide. This functional group is an excellent precursor for the introduction of a carbon-carbon bond, as it is stable to many nucleophiles but reacts selectively with organometallic reagents.

Experimental Protocol:

-

Activation of Carboxylic Acid: Activate the carboxylic acid of (S)-1-Boc-proline (1.0 eq) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Addition of Weinreb Amine: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base (e.g., triethylamine) to the reaction mixture.

-

Reaction and Isolation: Stir the reaction at room temperature until completion. The product, (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, can be isolated after a standard aqueous work-up and purification by column chromatography.

Part 3: Introduction of the Ethynyl Group

The final step involves the reaction of the Weinreb amide with an ethynyl nucleophile.

Experimental Protocol:

-

Preparation of the Nucleophile: Prepare a solution of ethynylmagnesium bromide or ethynyllithium in an anhydrous solvent like tetrahydrofuran (THF).

-

Reaction: Cool the solution of the Weinreb amide (1.0 eq) in THF to a low temperature (e.g., -78 °C) and slowly add the ethynyl organometallic reagent.

-

Quenching and Isolation: After the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain this compound.

Synthetic route to this compound.

Applications in Drug Development: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile building block for the synthesis of complex drug molecules. The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The ethynyl group serves as a versatile handle for a variety of chemical transformations, most notably the Sonogashira coupling, which allows for the facile introduction of aryl and heteroaryl moieties.[6]

Case Study: Synthesis of Antiviral Agents

The pyrrolidine ring is a common feature in many antiviral drugs, particularly those targeting viral proteases and polymerases.[7][8] The stereochemistry of the pyrrolidine ring is often critical for potent and selective inhibition of these viral enzymes.

This compound can be utilized in the synthesis of novel nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The ethynyl group can be coupled with a heterocyclic base or an aromatic ring system via a Sonogashira reaction to generate the core structure of these inhibitors.

Application in antiviral drug synthesis via Sonogashira coupling.

Case Study: Development of Anticancer Agents

The pyrrolidine scaffold is also prevalent in a variety of anticancer agents.[9][10] Its rigid, three-dimensional structure allows for precise positioning of functional groups to interact with specific targets, such as kinases and other enzymes involved in cell proliferation.

In the synthesis of kinase inhibitors, for example, the ethynylpyrrolidine core can be elaborated through a series of reactions, including click chemistry or further coupling reactions, to introduce functionalities that bind to the ATP-binding pocket of the target kinase. The chirality of the pyrrolidine ring ensures the correct orientation of these functionalities for optimal binding and inhibition.

Conclusion: A Cornerstone of Modern Medicinal Chemistry

This compound is more than just a chemical reagent; it is a testament to the power of chiral building blocks in advancing drug discovery. Its well-defined stereochemistry and versatile reactivity provide medicinal chemists with a reliable and efficient tool for the synthesis of complex and potent therapeutic agents. As the demand for more targeted and effective drugs continues to grow, the importance of synthons like this compound will undoubtedly continue to rise, solidifying its place as a cornerstone of modern medicinal chemistry.

References

- Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. (n.d.).

- The Crucial Role of Chiral Building Blocks in Modern Drug Discovery. (2025).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.

- (S)-1-Boc-2-Ethynylpyrrolidine, CAS NO.130495-08-8. (n.d.). Huateng Pharma.

- (S)-1-Boc-2-Ethynylpyrrolidine, CAS NO. 130495-08-8. (n.d.). Huateng Pharma.

- CAS NO. 130495-08-8 | (S)-1-Boc-2-ethynylpyrrolidine. (n.d.). Arctom.

- 130495-08-8|this compound. (n.d.). BLDpharm.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- 130495-08-8|this compound. (n.d.). BLDpharm.

- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). Molecules.

- Synthesis of [(2'S, 3'S)-bis(hydroxylmethyl)pyrrolidin-1-yl] purine and pyrimidine nucleosides as potential antiviral agents. (1998). Bioorganic & Medicinal Chemistry Letters.

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules.

- Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. (2010). Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate | C11H21NO2 | CID 59070238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of [(2'S, 3'S)-bis(hydroxylmethyl)pyrrolidin-1-yl] purine and pyrimidine nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Guide to Chiral Building Blocks in Organic Synthesis: Strategies and Applications

Abstract

The precise construction of three-dimensional molecular architectures is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals. At the heart of this endeavor lies the strategic use of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for complex chiral molecules. This technical guide provides an in-depth exploration of the core principles and practical methodologies for the generation and application of chiral building blocks. We will dissect the three primary strategies for accessing these critical intermediates: leveraging the chiral pool, resolution of racemic mixtures, and the intentional creation of chirality through asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable, field-proven insights and detailed experimental protocols to empower the synthesis of enantiomerically pure compounds.

The Central Role of Chirality in Molecular Design and Function

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology.[1][2] The two mirror-image forms of a chiral molecule are known as enantiomers. These enantiomers can exhibit dramatically different biological activities, a critical consideration in pharmaceutical development.[1][3] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemical control.[1][4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now often mandate the development of single-enantiomer drugs to ensure safety and efficacy.[1][5]

Chiral building blocks are enantiomerically pure molecules that serve as starting materials or key intermediates in the synthesis of more complex chiral compounds.[5][][7] Their use is crucial for constructing stereochemically defined molecules in pharmaceuticals, agrochemicals, and advanced materials.[] By incorporating a pre-existing, stereochemically defined unit, chemists can exert precise control over the three-dimensional arrangement of atoms in the final target molecule.[8][9] This approach is often more efficient and predictable than attempting to introduce chirality at a later stage in a synthesis.[5][8]

Core Strategies for Accessing Chiral Building Blocks

There are three principal strategies for obtaining enantiomerically pure compounds: tapping into nature's repository of chiral molecules (the chiral pool), separating enantiomers from a 50:50 mixture (resolution), and creating a specific enantiomer from a non-chiral starting material (asymmetric synthesis).[5][7][10] The selection of a particular strategy is dictated by factors such as the availability of starting materials, the structural complexity of the target molecule, and the scalability of the process.[5]

The Chiral Pool: Nature's Readily Available Scaffolds

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature.[7][11][12] This vast resource includes amino acids, carbohydrates, terpenes, and alkaloids.[7][][14] Chiral pool synthesis is an attractive approach because the initial stereocenter(s) are already established, and this chirality can be preserved and transferred throughout a synthetic sequence.[12][][15]

Key Sources of the Chiral Pool:

| Building Block Class | Common Examples | Applications in Synthesis |

| Amino Acids | L-Alanine, L-Proline, L-Serine | Synthesis of unnatural amino acids, peptides, and chiral amines.[][7][] |

| Carbohydrates | D-Glucose, D-Fructose, D-Mannitol | Provide a high density of stereocenters for the synthesis of complex natural products.[7][16] |

| Terpenes | (+)-Limonene, (–)-Menthol, (+)-Camphor | Serve as versatile starting materials for various chiral molecules and catalysts.[7][12][16] |

| Hydroxy Acids | (S)-Lactic Acid, (R,R)-Tartaric Acid | Widely used as chiral auxiliaries and starting materials.[7] |

A classic example of chiral pool synthesis is the use of the natural compound quinic acid as a starting material for the antiviral drug oseltamivir (Tamiflu®).[14]

Resolution of Racemic Mixtures: Separating Mirror Images

Many chemical reactions produce an equal mixture of both enantiomers, known as a racemic mixture.[7] Resolution is the process of separating these enantiomers.[7] While effective, resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, making them less atom-economical.[8][17]

Common Resolution Techniques:

-

Chemical Resolution: This involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[17] Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography.[4][17] The resolving agent is then removed to yield the separated enantiomers.

-

Enzymatic Resolution: Enzymes are highly specific chiral catalysts that can selectively react with one enantiomer in a racemic mixture, leaving the other untouched.[4][17] This difference in reactivity allows for the separation of the unreacted enantiomer from the product.[17] Lipases are commonly used enzymes for the resolution of racemic alcohols and esters.[18][19]

-

Kinetic Resolution: This technique relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer.[17]

-

Dynamic Kinetic Resolution (DKR): This more advanced technique combines kinetic resolution with in-situ racemization of the undesired enantiomer.[17] This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution.[17]

Asymmetric Synthesis: The Intentional Creation of Chirality

Asymmetric synthesis is the most sophisticated and often the most efficient approach to obtaining enantiomerically pure compounds.[7][20] It involves the conversion of a prochiral starting material (a molecule that can be converted to a chiral molecule in a single step) into a chiral product, with a preference for the formation of one enantiomer over the other.[7][] This is achieved through the use of a chiral influence, which can be a chiral catalyst, a chiral auxiliary, or a chiral reagent.[7][20]

2.3.1. Asymmetric Catalysis

Asymmetric catalysis is a highly desirable method as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.[7] This approach is highly atom-economical and well-suited for industrial-scale synthesis.[] There are three main classes of asymmetric catalysts:

-

Metal-Based Catalysts: These typically consist of a metal center coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal, which directs the stereochemical outcome of the reaction.[][16] Prominent examples include Noyori's Ru(II)-BINAP complexes for asymmetric hydrogenation and Jacobsen's catalyst for asymmetric epoxidation.[10][16][20]

-

Organocatalysts: These are small, purely organic molecules that can act as catalysts.[21][22] The use of chiral organocatalysts has emerged as a powerful tool in asymmetric synthesis, offering advantages such as being metal-free, less sensitive to air and moisture, and often readily available.[21][22] Proline and its derivatives are well-known organocatalysts for aldol and Mannich reactions.[23]

-

Biocatalysts (Enzymes): As mentioned in the context of resolution, enzymes are highly efficient and selective chiral catalysts.[8][16] They operate under mild conditions and are environmentally benign.[8][16]

2.3.2. Chiral Auxiliaries

A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[7] After the desired chiral center has been created, the auxiliary is removed and can often be recovered and reused.

Visualizing Synthetic Strategies

The following diagrams illustrate the conceptual workflows of the primary strategies for obtaining chiral building blocks.

Caption: Workflow of Chiral Pool Synthesis.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. orgosolver.com [orgosolver.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. perlego.com [perlego.com]

- 12. Chiral pool - Wikipedia [en.wikipedia.org]

- 14. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 16. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 17. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 22. Organocatalysis - Wikipedia [en.wikipedia.org]

- 23. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its prevalence in natural products and a multitude of FDA-approved drugs is a testament to its profound utility in drug design.[1][2] Unlike flat aromatic systems, the sp³-hybridized framework of pyrrolidine provides a distinct three-dimensional geometry, enabling unparalleled exploration of chemical space and precise interactions with complex biological targets.[2][3] This guide offers a comprehensive exploration of the pyrrolidine scaffold, delving into its core physicochemical advantages, its role in clinically successful therapeutics, strategic synthetic methodologies, and critical structure-activity relationships that empower rational drug design.

The Rationale: Why Pyrrolidine is a Privileged Scaffold

The success of the pyrrolidine motif is not arbitrary; it is rooted in a unique combination of structural and chemical properties that medicinal chemists can exploit to enhance potency, selectivity, and pharmacokinetic profiles.[1][4]

Three-Dimensionality and Conformational Flexibility

The saturated, sp³-hybridized nature of the pyrrolidine ring confers a non-planar, three-dimensional structure.[1][2] This is a significant departure from the flat, 2D geometry of many aromatic scaffolds.[2] This 3D character is crucial for engaging with the intricate, contoured binding pockets of biological targets like enzymes and receptors. The ring is not rigid and can adopt flexible "envelope" and "twist" conformations, a phenomenon known as pseudorotation.[2][3] This conformational adaptability allows the scaffold and its substituents to adopt an optimal orientation for target binding, minimizing the entropic penalty upon interaction.

Stereochemical Richness

The pyrrolidine ring can possess up to four stereogenic carbon atoms, theoretically allowing for as many as 16 different stereoisomers.[2] This stereochemical diversity is a powerful tool in drug design. Different stereoisomers of a molecule can exhibit vastly different biological activities, selectivities, and metabolic profiles due to the chiral nature of their protein targets.[3] The ability to synthesize specific stereoisomers, often starting from chiral precursors like L-proline, allows for the fine-tuning of a drug candidate's interaction with its target.[5]

The Role of the Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a key functional feature. As a secondary amine, it imparts basicity to the scaffold (pKa of conjugate acid ~11.27), enabling the formation of crucial hydrogen bonds or ionic interactions with acidic residues in a target's active site.[2][6] This basic center also provides a handle for improving aqueous solubility and formulating pharmaceutically acceptable salts. Furthermore, the nitrogen's nucleophilicity makes it a prime position for substitution, a strategy used in approximately 92% of all FDA-approved drugs containing this scaffold to modulate properties and introduce vectors for further functionalization.[2]

Physicochemical Properties Comparison

The choice of a saturated heterocycle is a critical design decision. The table below compares pyrrolidine to its six-membered counterpart, piperidine, and its aromatic analog, pyrrole.

| Property | Pyrrolidine | Piperidine | Pyrrole | Rationale for Drug Design |

| pKa of Conjugate Acid | ~11.27[6] | ~11.22[6] | ~0.4 | Pyrrolidine and piperidine are strong bases, useful for salt formation and H-bonding. Pyrrole is non-basic. |

| logP (Octanol/Water) | 0.46[6] | 0.84[6] | 0.75 | Pyrrolidine is more hydrophilic than piperidine, which can be advantageous for improving solubility.[6] |

| Molecular Geometry | Non-planar, envelope/twist[6] | Non-planar, chair[6] | Planar, aromatic | The 3D shape of pyrrolidine provides better scaffolding to explore three-dimensional space compared to the flat pyrrole ring.[2][3] |

| Flexibility | High (Pseudorotation)[3] | Moderate | Rigid | Pyrrolidine's flexibility can allow for an induced fit to the biological target.[6] |

Pyrrolidine in Approved Therapeutics: A Cross-Sectional Analysis

The versatility of the pyrrolidine scaffold is evident in its presence across a wide range of therapeutic classes.[4][7] It is a core component of drugs targeting viral infections, cancer, central nervous system disorders, and more.[5]

| Drug | Therapeutic Class | Mechanism of Action (Role of Pyrrolidine) |

| Captopril | Antihypertensive | ACE Inhibitor. The pyrrolidine ring mimics the C-terminal proline of angiotensin I, ensuring a tight fit into the active site of the Angiotensin-Converting Enzyme (ACE).[5][8] |

| Levetiracetam | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A). The pyrrolidinone core is essential for this specific interaction, though the exact mechanism is unique among antiepileptics.[9][10] |

| Telaprevir | Antiviral (HCV) | HCV NS3/4A Protease Inhibitor. The pyrrolidine group is part of the peptidomimetic structure that occupies the protease active site, blocking viral replication.[11] |

| Sunitinib | Anticancer | Multi-targeted Receptor Tyrosine Kinase (RTK) Inhibitor. The N-diethyl-ethylamino pyrrolidine provides a basic handle that improves solubility and facilitates interactions within the ATP-binding pocket of various kinases.[11] |

| Daridorexant | Insomnia Treatment | Dual Orexin Receptor Antagonist. The pyrrolidine component contributes to the overall 3D shape required for potent and selective antagonism of orexin receptors OX1R and OX2R.[8] |

| Procyclidine | Anticholinergic | Muscarinic receptor antagonist. The basic nitrogen of the pyrrolidine ring is crucial for interacting with the aspartate residue in the orthosteric binding site of muscarinic receptors.[8][12] |

Synthetic Strategies: Building and Functionalizing the Pyrrolidine Core

The successful application of the pyrrolidine scaffold in drug discovery is heavily reliant on robust and versatile synthetic methodologies. These strategies can be broadly categorized into two approaches: the functionalization of pre-existing pyrrolidine rings and the de novo construction of the ring from acyclic precursors.[2][5]

Functionalization of Chiral Pool Precursors

A highly efficient strategy involves using readily available, enantiomerically pure pyrrolidine derivatives from the chiral pool, such as L-proline and 4-hydroxy-L-proline.[5] This approach provides excellent control over stereochemistry.

-

L-Proline as a Starting Material: The amino acid L-proline is a common starting point. Its carboxylic acid and secondary amine functionalities serve as handles for a wide range of chemical transformations, allowing for the synthesis of complex, stereochemically defined molecules like Captopril.[5]

De Novo Synthesis: [3+2] Cycloaddition

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile).[12][13] This method allows for the creation of multiple stereocenters in a single, highly controlled step.

Protocol 1: Stereoselective Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

This protocol describes a general, self-validating procedure for the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an olefinic dipolarophile, a method that provides access to diversely functionalized homochiral pyrrolidines.[13]

I. Materials and Reagents:

-

Aldehyde (e.g., Benzaldehyde) (1.0 eq)

-

α-Amino acid ester (e.g., Ethyl sarcosinate) (1.0 eq)

-

Dipolarophile (e.g., N-Phenylmaleimide) (1.1 eq)

-

Metal Catalyst (e.g., Ag(I) or Cu(I) salt) (5-10 mol%)

-

Chiral Ligand (if required for asymmetry)

-

Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle/oil bath

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

II. Step-by-Step Methodology:

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add the aldehyde (1.0 eq), the α-amino acid ester (1.0 eq), the dipolarophile (1.1 eq), and the metal catalyst (e.g., 5 mol% AgOAc).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

-

Reaction: Stir the mixture at the desired temperature (can range from room temperature to reflux, e.g., 80-110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the in situ formation of the azomethine ylide from the condensation of the aldehyde and amine, which is then trapped by the dipolarophile.[13]

-

Workup: Upon completion (disappearance of starting material), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes).

-

Characterization: Collect the fractions containing the desired pyrrolidine product. Combine them and remove the solvent under reduced pressure. Characterize the final product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity. The relative stereochemistry can often be confirmed by NOE data.[13]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing lead compounds. For pyrrolidine derivatives, these studies often focus on the nature, position, and stereochemistry of substituents on the ring.[14][15][16]

Case Study: Pyrrolidine Derivatives as NAAA Inhibitors

N-acylethanolamine acid amidase (NAAA) is an enzyme involved in inflammation. SAR studies on pyrrolidine amide derivatives as NAAA inhibitors have yielded key insights.[16]

| Position of Modification | Observation | Implication for Design |

| Terminal Phenyl Group | Small, lipophilic substituents at the 3-position (meta) were preferable for optimal potency. A 3-Cl substitution was 3.5-fold more effective than the unsubstituted analog.[16] | Focus on meta-substitution with small, electron-withdrawing groups to enhance potency. |

| Linker between Pyrrolidine and Phenyl Group | Conformationally flexible linkers increased inhibitory potency but reduced selectivity against the related enzyme FAAH.[16] | A trade-off exists between potency and selectivity. Rigid linkers may be used to improve selectivity if required. |

| Pyrrolidine Ring | The core scaffold is essential for activity, acting as a central hub for positioning the pharmacophoric elements. | Maintain the pyrrolidine core while exploring substitutions at other positions. |

Protocol 2: In Vitro NAAA Inhibition Assay

This protocol outlines a self-validating method to determine the inhibitory potency (IC₅₀) of test compounds against NAAA, a cysteine hydrolase.[17]

I. Materials and Reagents:

-

Recombinant human NAAA enzyme

-

Fluorescent NAAA substrate (e.g., specific coumarin-based substrate)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 150 mM NaCl, 0.1% BSA)

-

Test compounds (pyrrolidine derivatives) dissolved in DMSO

-

Positive control inhibitor (known NAAA inhibitor)

-

96-well black microplates

-

Fluorescence plate reader

II. Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.

-

Assay Plate Setup: In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO (100% activity) or 2 µL of a potent known inhibitor (0% activity).

-

Enzyme Addition: Add 98 µL of NAAA enzyme diluted in assay buffer to each well.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the fluorescent NAAA substrate (pre-warmed to 37 °C) to all wells. The final volume is 200 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the increase in fluorescence over time (e.g., kinetic read every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis:

-

Determine the rate (slope) of the enzymatic reaction from the linear portion of the fluorescence vs. time plot for each well.

-

Normalize the data: % Inhibition = 100 * (1 - [Rate_Test_Compound - Rate_0%_Activity] / [Rate_100%_Activity - Rate_0%_Activity]).

-

Calculate the IC₅₀ value by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The self-validating nature of this protocol comes from the inclusion of 0% and 100% activity controls, which define the dynamic range of the assay for each plate.

-

Conclusion and Future Prospects